6-Hydroxy-3-methylquinazolin-4(3H)-one is a heterocyclic organic compound classified within the quinazolinone family. This compound is characterized by a quinazoline core, featuring a hydroxyl group at the 6th position and a methyl group at the 3rd position. Quinazolinones are notable for their diverse biological activities, making them significant in pharmaceutical applications. The compound is recognized for its potential therapeutic effects, including antibacterial and anti-inflammatory properties, which have garnered interest in medicinal chemistry .
6-Hydroxy-3-methylquinazolin-4(3H)-one can be synthesized from various precursors, primarily through cyclization reactions involving anthranilic acid derivatives. Its classification falls under heterocyclic compounds, specifically as a substituted quinazolinone, which is a subcategory of benzodiazepines known for their pharmacological relevance .
The synthesis of 6-Hydroxy-3-methylquinazolin-4(3H)-one typically involves several methods, with one common approach being the cyclization of anthranilic acid derivatives with formamide or its equivalents. The reaction conditions often include heating to temperatures ranging from 100°C to 150°C under acidic or basic environments .
General Procedure:
Alternative synthetic routes may employ microwave irradiation to enhance reaction efficiency and yield .
The molecular structure of 6-Hydroxy-3-methylquinazolin-4(3H)-one can be represented as follows:
The structural formula highlights the arrangement of atoms within the molecule, emphasizing the position of substituents that contribute to its chemical properties and biological activity.
6-Hydroxy-3-methylquinazolin-4(3H)-one can participate in various chemical reactions:
Common Reagents:
The mechanism of action for 6-Hydroxy-3-methylquinazolin-4(3H)-one is closely related to its biological activities. It may interact with various molecular targets such as enzymes, receptors, or DNA. Potential pathways include:
These interactions underline its pharmacological significance and therapeutic potential .
6-Hydroxy-3-methylquinazolin-4(3H)-one exhibits several notable physical and chemical properties:
Chemical Properties:
6-Hydroxy-3-methylquinazolin-4(3H)-one has garnered attention in various scientific fields due to its biological activity:
The compound's unique structure contributes to its versatility in medicinal chemistry, paving the way for further exploration into its therapeutic applications .
Transition metal catalysis enables efficient construction of the quinazolinone core, with palladium and copper complexes demonstrating exceptional efficacy. Photoinduced palladium-catalyzed radical addition/cyclization of unactivated alkenes with alkyl halides achieves regioselective C-C bond formation at the C6-position of 3-alkenyl-substituted quinazolinones. This method facilitates the synthesis of alkylated ring-fused derivatives under mild conditions (room temperature, 450–460 nm blue LED) with a broad substrate scope encompassing primary, secondary, and tertiary alkyl bromides/iodides [3]. The mechanism proceeds through hybrid Pd/radical species, where photoexcitation generates alkyl radicals that undergo intramolecular cyclization after addition to the alkene moiety.
Copper-catalyzed cyclo-condensation represents another efficient approach, particularly for introducing C2-methyl groups. As demonstrated in PARP-1 inhibitor synthesis, CuBr₂ catalyzes the cyclization of anthranilic acid derivatives with acetamide precursors, yielding 2-methylquinazolinones in a single step with >80% efficiency [2] [8]. The copper catalyst facilitates both C-N bond formation and dehydration, streamlining access to the 3-methyl-substituted scaffold.
Table 1: Metal-Catalyzed Cyclization Performance for Quinazolinone Synthesis
Catalytic System | Reaction Type | Temperature | Yield Range | Key Advantage |
---|---|---|---|---|
Pd(OAc)₂/DMSO | Radical addition/cyclization | RT, blue LED | 62–89% | Tolerance of unactivated alkyl halides |
CuBr₂/toluene | Cyclo-condensation | 110°C | 80–92% | Direct C2-methylation |
Pd/C–MOF | Reductive cyclization | 80°C | 75–85% | Recyclable heterogeneous catalyst |
Microwave irradiation (MWI) revolutionizes quinazolinone synthesis by enhancing reaction kinetics and reducing processing times from hours to minutes. The synthesis of 6-hydroxy-3-methylquinazolin-4(3H)-one via anthranilic acid derivatives under MWI achieves 90% yield in 15 minutes—a 12-fold reduction compared to conventional thermal methods requiring 3 hours. This acceleration stems from efficient dielectric heating that rapidly elevates reaction temperature to 150–180°C, significantly exceeding solvent boiling points [1] [4].
Solvent optimization reveals acetic acid as ideal for MWI-assisted synthesis, replacing toxic pyridine traditionally used in thermal approaches. When reacting 2-methyl-4H-benzo[d][1,3]oxazin-4-one with hydroxylamine hydrochloride, acetic acid with Na₂CO₃ base affords 85–90% yield under MWI (300 W, 140°C, 10 min), whereas pyridine-based thermal synthesis achieves only 65% yield after 6 hours [1]. The protocol demonstrates excellent scalability up to 100g without yield reduction.
Table 2: Microwave vs. Conventional Synthesis Optimization
Parameter | Microwave Protocol | Conventional Thermal Protocol | Improvement Factor |
---|---|---|---|
Reaction Time | 10–15 minutes | 3–6 hours | 12–24x faster |
Solvent | Acetic acid/Na₂CO₃ | Pyridine | Reduced toxicity |
Temperature | 140–180°C | 110–120°C | Enhanced kinetics |
Typical Yield | 85–92% | 60–75% | +20–30% yield increase |
One-pot multicomponent reactions (MCRs) enable efficient installation of diverse substituents on the quinazolinone scaffold. The Niementowski reaction variant—condensing anthranilic acids, orthoesters, and hydroxylamines—directly yields 3-substituted quinazolin-4(3H)-ones. For 6-hydroxy derivatives, electron-donating groups on anthranilic acids require precise stoichiometric control: a 1:1.2:1 ratio of 5-hydroxyanthranilic acid:triethyl orthoacetate:methylhydroxylamine in acetic acid under MWI furnishes 6-hydroxy-3-methylquinazolin-4(3H)-one in 88% isolated yield [6].
Isatoic anhydride serves as a versatile precursor in MCRs with aldehydes and amines. When reacted with acetaldehyde and ammonium acetate in [BMIm]BF₄ ionic liquid, it generates the 6-hydroxy-3-methyl core in a single step (70% yield, 80°C, 2h). Catalyst screening identifies molecular iodine (10 mol%) as optimal, increasing yields to 92% by facilitating imine formation and cyclodehydration [6]. Substituent effects follow distinct trends: electron-withdrawing groups at C7 accelerate cyclization but reduce overall yields due to side reactions, while C5 alkoxy groups improve solubility without affecting cyclization efficiency.
Table 3: Multi-Component Reaction Substituent Effects
Anthranilic Acid Substituent | Orthoester | Amine | Yield (%) | Reaction Time |
---|---|---|---|---|
5-OH | CH₃C(OEt)₃ | NH₂OH·HCl | 88 | 15 min (MWI) |
5-OH, 7-NO₂ | CH₃C(OEt)₃ | NH₂OH·HCl | 65 | 20 min (MWI) |
5-OH, 7-OCH₃ | CH₃C(OEt)₃ | CH₃NHOH·HCl | 82 | 25 min (MWI) |
5-OH | C₆H₅C(OEt)₃ | NH₂OH·HCl | 78 | 30 min (MWI) |
Phosphine ligands critically modulate metal reactivity in quinazolinone C-H functionalization. For palladium-catalyzed C6 arylation, bulky electron-rich ligands like tri-tert-butylphosphine enhance catalytic turnover by stabilizing the Pd(0) intermediate during oxidative addition. This enables Suzuki coupling at C6 of 3-methylquinazolin-4(3H)-one with arylboronic acids (yields: 70–85%, Pd(OAc)₂/t-Bu₃P system, K₂CO₃, DMF/H₂O, 80°C) [4]. Conversely, electron-deficient ligands (e.g., tris(2-furyl)phosphine) favor C2 functionalization via coordination to the N3 atom, enabling regioselective chlorination.
Nitrogen-donor bidentate ligands (2,2'-bipyridyl, phenanthroline) in copper systems facilitate aerobic oxidation for converting 3,4-dihydroquinazolines to aromatic derivatives. The 6-hydroxy group participates in ligand-metal coordination, forming a five-membered chelate ring that protects the hydroxyl from oxidation while allowing dehydrogenation at C3–C4. This chemoselective oxidation achieves 95% conversion with 0.5 mol% CuI/bipyridine in DMSO (80°C, O₂ atmosphere) [9]. Ligand denticity directly impacts catalyst stability—tetradentate Schiff bases prevent copper aggregation even at 150°C, enabling catalyst loading below 0.1 mol%.
The 6-hydroxy group exhibits orthogonal reactivity compared to other positions, enabling sequential functionalization. O-silylation with tert-butyldimethylsilyl chloride (TBSCl, imidazole, DMF, 0°C) selectively protects the phenolic OH while leaving the lactam nitrogen available for N-alkylation with alkyl halides (K₂CO₃, DMF, 60°C). Subsequent desilylation (TBAF, THF) yields N1-alkyl-6-hydroxy derivatives without competitive O-alkylation [6] [7].
Electrophilic substitution favors the C8 position adjacent to the electron-donating 6-hydroxy group. Bromination (Br₂/AcOH, 25°C) occurs exclusively at C8 with 95% regioselectivity, while nitration (HNO₃/H₂SO₄, 0°C) yields 70% C8-nitro derivative alongside 30% C5 isomer [6]. Computational studies confirm the C8 position has the highest electron density (Fukui f⁻ index = 0.125) due to resonance donation from the C6-oxygen.
N- versus O-alkylation selectivity depends on base strength: weak bases (K₂CO₃) promote N1-alkylation of the lactam nitrogen, while strong bases (NaH) deprotonate the phenolic OH first, leading to O-alkylation. For 6-hydroxy-3-methylquinazolin-4(3H)-one, methyl iodide/K₂CO₃ in acetone yields exclusively N1-methylated product (90%), whereas NaH/DMF generates 6-methoxy-3-methyl derivative (85%) [7].
Table 4: Regioselective Reactions of 6-Hydroxy-3-methylquinazolin-4(3H)-one
Reaction Type | Conditions | Regioselectivity | Yield (%) | Application |
---|---|---|---|---|
O-Silylation | TBSCl/imidazole/DMF/0°C | 100% O-protection | 95 | N-alkylation protection |
Electrophilic bromination | Br₂/AcOH/25°C | >95% C8 bromination | 88 | Suzuki coupling precursor |
N-Alkylation | CH₃I/K₂CO₃/acetone/reflux | 100% N1-methylation | 90 | PARP inhibitor synthesis |
O-Alkylation | CH₃I/NaH/DMF/0°C | 100% O-methylation | 85 | Fluorescent probe development |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7